molecular formula C18H19N7O B11137975 N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11137975
M. Wt: 349.4 g/mol
InChI Key: GWNIBNTVFAWWOZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes benzimidazole and bipyrazole moieties. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, followed by the formation of the bipyrazole ring system. The final step involves the coupling of these two moieties under specific conditions.

  • Step 1: Synthesis of Benzimidazole Derivative

      Reagents: o-phenylenediamine, formic acid

      Conditions: Reflux in formic acid

      Reaction: Formation of benzimidazole ring

  • Step 2: Synthesis of Bipyrazole Ring System

      Reagents: Hydrazine hydrate, acetylacetone

      Conditions: Reflux in ethanol

      Reaction: Formation of 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole

  • Step 3: Coupling Reaction

      Reagents: Benzimidazole derivative, bipyrazole derivative, coupling agent (e.g., EDCI)

      Conditions: Room temperature, inert atmosphere

      Reaction: Formation of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

      Reagents: Hydrogen peroxide, peracids

      Conditions: Mild to moderate temperatures

      Products: Oxidized benzimidazole derivatives

  • Reduction: : Reduction reactions can occur at the carboxamide group.

      Reagents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

      Conditions: Low temperatures, inert atmosphere

      Products: Reduced amine derivatives

  • Substitution: : The compound can undergo nucleophilic substitution reactions.

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic or acidic conditions

      Products: Substituted derivatives at the benzimidazole or bipyrazole rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures

    Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures, inert atmosphere

    Substitution: Alkyl halides, acyl chlorides; basic or acidic conditions

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The bipyrazole ring system may enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combined benzimidazole and bipyrazole structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H19N7O/c1-10-17(11(2)25(3)24-10)14-8-15(23-22-14)18(26)19-9-16-20-12-6-4-5-7-13(12)21-16/h4-8H,9H2,1-3H3,(H,19,26)(H,20,21)(H,22,23)

InChI Key

GWNIBNTVFAWWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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